molecular formula C11H14N2O3 B5377145 N-1,3-benzodioxol-5-yl-N'-isopropylurea

N-1,3-benzodioxol-5-yl-N'-isopropylurea

Cat. No. B5377145
M. Wt: 222.24 g/mol
InChI Key: COSCRVQVCXNOJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-N'-isopropylurea, also known as IDRA-21, is a synthetic compound that belongs to the class of ampakines. Ampakines are a group of compounds that enhance the activity of AMPA receptors in the brain, which are responsible for the regulation of synaptic plasticity and memory formation. IDRA-21 is a potent and selective ampakine that has been extensively studied for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

N-1,3-benzodioxol-5-yl-N'-isopropylurea enhances the activity of AMPA receptors by increasing their sensitivity to glutamate, the primary neurotransmitter involved in synaptic transmission. This results in an increase in the strength and duration of excitatory synaptic transmission, leading to enhanced synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-N'-isopropylurea has been shown to enhance long-term potentiation (LTP), a cellular mechanism underlying synaptic plasticity and memory formation. It also increases the number of AMPA receptors on the cell surface and enhances the efficiency of synaptic transmission. In addition, N-1,3-benzodioxol-5-yl-N'-isopropylurea has been shown to increase the release of acetylcholine, a neurotransmitter involved in cognitive function and memory.

Advantages and Limitations for Lab Experiments

N-1,3-benzodioxol-5-yl-N'-isopropylurea has several advantages for use in lab experiments. It is a potent and selective ampakine that can be used to enhance cognitive function and memory consolidation in animal models. It is also relatively safe and well-tolerated, with few reported side effects. However, one limitation of N-1,3-benzodioxol-5-yl-N'-isopropylurea is that it is not orally active and must be administered through injection or intranasal delivery.

Future Directions

There are several potential future directions for research on N-1,3-benzodioxol-5-yl-N'-isopropylurea. One area of interest is the development of more potent and selective ampakines that can be used to target specific subtypes of AMPA receptors. Another area of interest is the investigation of the long-term effects of N-1,3-benzodioxol-5-yl-N'-isopropylurea on synaptic plasticity and memory formation. Additionally, N-1,3-benzodioxol-5-yl-N'-isopropylurea may have potential therapeutic applications in other neurological disorders such as traumatic brain injury and stroke.

Synthesis Methods

The synthesis of N-1,3-benzodioxol-5-yl-N'-isopropylurea involves the reaction of 1,3-benzodioxole-5-carboxylic acid with isopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified by column chromatography to obtain pure N-1,3-benzodioxol-5-yl-N'-isopropylurea.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-N'-isopropylurea has been studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. It has been shown to enhance cognitive function, improve memory consolidation, and increase synaptic plasticity in animal models of these disorders.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-7(2)12-11(14)13-8-3-4-9-10(5-8)16-6-15-9/h3-5,7H,6H2,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSCRVQVCXNOJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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